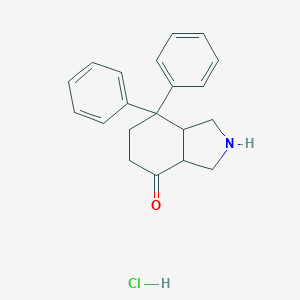
4-Cyclopropylbenzenesulfonamide
Overview
Description
4-Cyclopropylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst Design and Solubility Enhancement
4-Cyclopropylbenzenesulfonamide derivatives have been utilized in the design of catalysts, such as sulfonamide-substituted iron phthalocyanines. These compounds are particularly noted for their remarkable stability under oxidative conditions and have been applied in the oxidation of olefins, demonstrating their significance in the field of catalysis and organic synthesis (Işci et al., 2014).
Antimycobacterial Agents
Certain this compound derivatives have shown potential as antimycobacterial agents. For instance, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO₂ release profiles have exhibited high potency in inhibiting Mycobacterium tuberculosis, highlighting their potential application in treating infectious diseases (Malwal et al., 2012).
Enzyme Inhibition for Drug Discovery
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), showcasing their relevance in drug discovery, particularly in the context of anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).
Anticonvulsant Properties
Research into benzenesulfonamide derivatives containing this compound moieties has revealed potential anticonvulsant activities. These studies are crucial for the development of new classes of anticonvulsant agents with high effectiveness and low toxicity, catering to the therapeutic needs of epilepsy treatment (Wang et al., 2015).
Application in Amine Synthesis and Protecting Strategy
4-Cyclopropylbenzenesulfonamides have been utilized in the field of organic synthesis, particularly in amine synthesis and as protecting groups. Their ability to cleave to the parent amine under specific conditions makes them valuable for broader amine synthesis applications (Schmidt et al., 2017).
Mechanism of Action
Target of Action
4-Cyclopropylbenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This inhibition disrupts the synthesis of nucleic acids, which are essential for bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects major metabolic pathways. Folic acid is required for the synthesis of nucleic acids, which are crucial components of DNA and RNA . By inhibiting folic acid synthesis, this compound disrupts nucleic acid synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are known to be used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication. By competitively inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for the synthesis of nucleic acids . This disruption in nucleic acid synthesis inhibits the growth and replication of bacteria, making this compound an effective antibacterial agent .
Action Environment
The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion . .
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167403-81-8 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

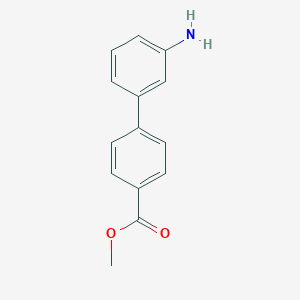
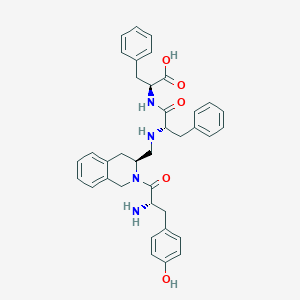
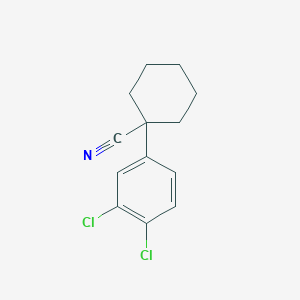

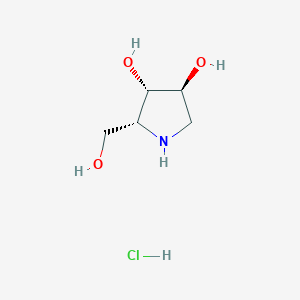
![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)
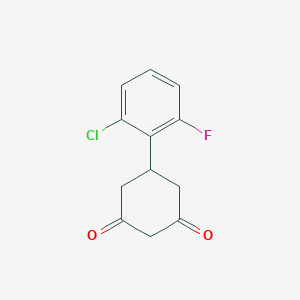
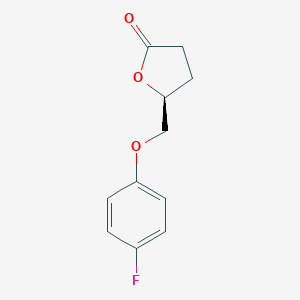
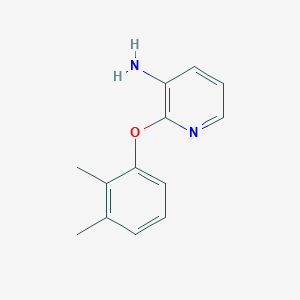
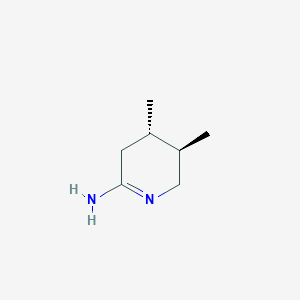
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

